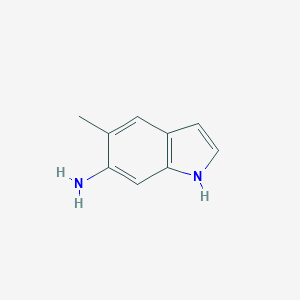

5-methyl-1H-indol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRZZTWNPXZLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312514 | |

| Record name | 5-Methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139121-41-8 | |

| Record name | 5-Methyl-1H-indol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139121-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-1H-indol-6-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of 5-methyl-1H-indol-6-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide consolidates known information for structurally related indole derivatives to provide a comprehensive and practical resource. The guide includes tabulated physicochemical data, detailed experimental protocols for property determination, a proposed synthetic workflow, and a discussion of potential signaling pathway interactions.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 5-methyl-1H-indol-6-amine are crucial for its handling, formulation, and biological activity assessment. While experimental data for this specific molecule is scarce, the following table summarizes known and predicted values. The molecular weight and formula are confirmed for 5-methyl-1H-indol-6-amine[1]. Predicted values for other properties are derived from closely related isomers and computational models, and should be considered as estimates.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa (most basic) | Predicted: ~4.5-5.5 | |

| LogP (Octanol-Water Partition Coefficient) | Predicted: ~1.5-2.5 | |

| Water Solubility | Predicted: Sparingly soluble | |

| Topological Polar Surface Area (TPSA) | 41.81 Ų (for 4-methyl-1H-indol-5-amine) |

Note: Predicted values are based on computational models and data from structurally similar compounds and should be confirmed by experimental analysis.

Experimental Protocols for Physicochemical Characterization

Standardized experimental protocols are essential for the accurate determination of the physicochemical properties of 5-methyl-1H-indol-6-amine. The following methodologies are adapted from established procedures for amine and indole-containing compounds.

Melting Point Determination (Capillary Method)

-

Principle: The melting point is a key indicator of purity. The capillary method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

-

Methodology:

-

Sample Preparation: A small amount of finely powdered 5-methyl-1H-indol-6-amine is packed into a capillary tube sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus and heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

-

LogP Determination (Shake-Flask Method)

-

Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method involves partitioning the compound between n-octanol and water.

-

Methodology:

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of 5-methyl-1H-indol-6-amine is dissolved in the two-phase system and shaken until equilibrium is reached.

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

-

Principle: This method determines the saturation concentration of a compound in water at a specific temperature.

-

Methodology:

-

Equilibration: An excess amount of 5-methyl-1H-indol-6-amine is added to a known volume of water and shaken at a constant temperature until equilibrium is achieved.

-

Separation: The undissolved solid is removed by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is measured using a validated analytical method (e.g., HPLC).

-

pKa Determination (Potentiometric Titration)

-

Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the compound with a standard acid or base and monitoring the pH change.

-

Methodology:

-

Solution Preparation: A solution of 5-methyl-1H-indol-6-amine of known concentration is prepared.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

-

Synthesis and Purification

Proposed Synthetic Workflow

A potential synthetic route could start from a commercially available substituted nitrotoluene, proceeding through a Fischer indole synthesis or a similar cyclization method, followed by reduction of the nitro group.

General Experimental Protocol for Synthesis

-

Step 1: Fischer Indole Synthesis of 5-Methyl-6-nitro-1H-indole.

-

A substituted phenylhydrazine (derived from 2-methyl-4-nitrotoluene) is reacted with a suitable ketone or aldehyde (e.g., pyruvic acid followed by decarboxylation) in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride). The reaction mixture is heated to drive the cyclization.

-

-

Step 2: Reduction of the Nitro Group.

-

The resulting 5-methyl-6-nitro-1H-indole is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation with palladium on carbon, is used to reduce the nitro group to the primary amine.

-

-

Step 3: Purification and Characterization.

-

The crude 5-methyl-1H-indol-6-amine is purified by column chromatography on silica gel. The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

-

Potential Biological Activity and Signaling Pathways

Direct biological studies on 5-methyl-1H-indol-6-amine are not extensively reported. However, the indole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting significant biological activities, particularly as anticancer agents. Indole compounds are known to interact with various cellular targets and modulate key signaling pathways.

Postulated Signaling Pathway Involvement

Based on the known activities of other anticancer indole derivatives, 5-methyl-1H-indol-6-amine could potentially modulate signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Additionally, indoles are known ligands for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which are involved in xenobiotic metabolism and immune responses.

References

Synthesis of 5-methyl-1H-indol-6-amine from Aromatic Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-methyl-1H-indol-6-amine, a valuable building block in medicinal chemistry and drug development, starting from readily available aromatic amines. The synthesis is presented as a multi-step process, with detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in a wide array of natural products and synthetic compounds with diverse biological activities. Specifically, substituted aminoindoles, such as 5-methyl-1H-indol-6-amine, are of significant interest as intermediates in the synthesis of pharmacologically active molecules. This guide outlines a robust and well-documented three-step synthetic route commencing with the formation of the indole nucleus via the Fischer indole synthesis, followed by regioselective nitration and subsequent reduction to the target amine.

Overall Synthetic Pathway

The synthesis of 5-methyl-1H-indol-6-amine can be efficiently achieved through the following three-step sequence:

-

Step 1: Fischer Indole Synthesis of 5-methyl-1H-indole from 4-methylphenylhydrazine.

-

Step 2: Nitration of 5-methyl-1H-indole to yield 5-methyl-6-nitro-1H-indole.

-

Step 3: Reduction of 5-methyl-6-nitro-1H-indole to the final product, 5-methyl-1H-indol-6-amine.

Experimental Protocols and Data

Step 1: Synthesis of 5-methyl-1H-indole

The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from arylhydrazines and carbonyl compounds. In this step, 4-methylphenylhydrazine (which can be prepared from p-toluidine via diazotization and reduction) is reacted with pyruvic acid.

Experimental Protocol:

-

A mixture of 4-methylphenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in glacial acetic acid is heated at reflux for 2-4 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Methylphenylhydrazine HCl | Commercially Available |

| Reagent | Pyruvic Acid | Commercially Available |

| Solvent | Glacial Acetic Acid | - |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 2-4 hours | [1] |

| Typical Yield | 80-90% | [2] |

| Melting Point | 59-61 °C | [3] |

Step 2: Synthesis of 5-methyl-6-nitro-1H-indole

The nitration of 5-methyl-1H-indole is a key step that requires careful control of reaction conditions to achieve the desired regioselectivity at the C6 position.

Experimental Protocol:

-

5-methyl-1H-indole (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C.

-

A solution of potassium nitrate (1.05 eq) in concentrated sulfuric acid is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at 0-5 °C for 1-2 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the mixture is carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and dried.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 5-Methyl-1H-indole | Prepared in Step 1 |

| Nitrating Agent | KNO₃/H₂SO₄ | [4] |

| Solvent | Concentrated H₂SO₄ | [4] |

| Reaction Temperature | 0-5 °C | [4] |

| Reaction Time | 1-2 hours | [4] |

| Typical Yield | 60-70% (for 6-nitro isomer) | [4] |

| Melting Point | 141-143 °C | N/A |

Step 3: Synthesis of 5-methyl-1H-indol-6-amine

The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

-

5-methyl-6-nitro-1H-indole (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol.

-

A catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

The reaction progress is monitored by TLC until the starting material is completely consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 5-Methyl-6-nitro-1H-indole | Prepared in Step 2 |

| Reducing Agent | H₂/Pd-C | [5][6] |

| Solvent | Ethanol or Methanol | [5][6] |

| Reaction Temperature | Room Temperature | [5][6] |

| Reaction Time | 2-6 hours | [5][6] |

| Typical Yield | >90% | [5] |

| Melting Point | N/A | N/A |

Logical Relationships and Workflow Visualization

The synthesis of 5-methyl-1H-indol-6-amine follows a logical progression of functional group transformations on an aromatic core. The workflow can be visualized as the construction of the indole ring system, followed by the introduction and subsequent modification of a key functional group.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of 5-methyl-1H-indol-6-amine from an aromatic amine precursor. The described three-step sequence, employing the Fischer indole synthesis, regioselective nitration, and catalytic hydrogenation, represents a reliable and scalable approach for obtaining this valuable synthetic intermediate. The provided experimental protocols and quantitative data serve as a solid foundation for researchers in the field of medicinal chemistry and drug development to produce this compound for their research needs.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. ecommons.luc.edu [ecommons.luc.edu]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Characterization of 5-methyl-1H-indol-6-amine

This technical guide presents the expected spectroscopic data for 5-methyl-1H-indol-6-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also includes detailed, generalized experimental protocols for acquiring such data, aimed at researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-methyl-1H-indol-6-amine. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.8 | s | 1H | N1-H |

| ~7.1 | s | 1H | H-7 |

| ~6.8 | s | 1H | H-4 |

| ~6.2 | t | 1H | H-2 |

| ~6.1 | t | 1H | H-3 |

| ~4.5 | br s | 2H | -NH₂ |

| ~2.2 | s | 3H | 5-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C-6 |

| ~135 | C-7a |

| ~128 | C-5 |

| ~125 | C-3a |

| ~122 | C-2 |

| ~105 | C-4 |

| ~102 | C-7 |

| ~100 | C-3 |

| ~21 | 5-CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch (amine) |

| ~3300 | Medium | N-H stretch (indole) |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 2950-2850 | Weak | C-H stretch (methyl) |

| 1620-1580 | Medium | N-H bend (amine) |

| 1600-1450 | Strong | C=C stretch (aromatic ring) |

| 1335-1250 | Strong | C-N stretch (aromatic amine) |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Predicted Ion |

| 146.08 | [M]⁺ |

| 131.06 | [M-NH₂]⁺ |

| 130.05 | [M-NH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the acquisition parameters for ¹H NMR, including the spectral width, number of scans (e.g., 16 or 32), and relaxation delay.

-

For ¹³C NMR, use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard.

-

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Perform a background scan with no sample present.

-

Set the spectral range (typically 4000-400 cm⁻¹) and the number of scans (e.g., 16 or 32) for averaging to improve the signal-to-noise ratio.

-

-

Data Acquisition: Acquire the IR spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization Method Selection: Choose an appropriate ionization technique. For a relatively small organic molecule like this, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

-

Instrument Setup:

-

EI-MS: The sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The molecules are bombarded with high-energy electrons.

-

ESI-MS: The sample solution is introduced into the mass spectrometer via direct infusion or after separation by Liquid Chromatography (LC). A high voltage is applied to the liquid to create an aerosol of charged droplets.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: General workflow for Infrared (IR) spectroscopy using an ATR accessory.

Caption: General workflow for Mass Spectrometry (MS).

In Silico ADMET Profiling of 5-methyl-1H-indol-6-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a drug candidate from initial discovery to market approval is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early-stage assessment of these properties is therefore critical to de-risk drug development projects, saving both time and resources. In silico, or computational, ADMET prediction has emerged as an indispensable tool in modern drug discovery, enabling the rapid screening of large compound libraries and guiding the optimization of lead candidates.[1][2][3]

This technical guide provides a comprehensive overview of the in silico ADMET properties of 5-methyl-1H-indol-6-amine analogs, a chemical scaffold of interest in various therapeutic areas. We will delve into the key ADMET parameters, the methodologies for their prediction, and present data in a clear, comparative format. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics based on this privileged structure.

Core ADMET Properties of 5-methyl-1H-indol-6-amine Analogs

The following tables summarize the predicted in silico ADMET properties for a representative set of hypothetical 5-methyl-1H-indol-6-amine analogs. These values are generated based on established computational models and provide a comparative framework for lead selection and optimization.

Table 1: Physicochemical and Absorption Properties

| Analog | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Water Solubility (logS) | Human Intestinal Absorption (%) | Caco-2 Permeability (nm/s) |

| Parent | 146.19 | 1.85 | 49.33 | -2.5 | > 90% | > 20 |

| Analog A | 220.25 | 2.50 | 65.12 | -3.1 | > 85% | 15-20 |

| Analog B | 295.34 | 3.15 | 80.45 | -4.2 | > 80% | 10-15 |

| Analog C | 350.41 | 4.02 | 95.78 | -5.0 | < 70% | < 10 |

Table 2: Distribution and Metabolism Properties

| Analog | Plasma Protein Binding (%) | Blood-Brain Barrier (BBB) Penetration | CYP2D6 Inhibition | CYP3A4 Inhibition |

| Parent | < 80% | High | Low | Low |

| Analog A | 80-90% | Moderate | Moderate | Low |

| Analog B | > 90% | Low | High | Moderate |

| Analog C | > 95% | Very Low | High | High |

Table 3: Excretion and Toxicity Properties

| Analog | Renal Clearance (ml/min/kg) | Ames Mutagenicity | hERG Inhibition (pIC50) | Hepatotoxicity Risk |

| Parent | Moderate | Low Probability | < 5 | Low |

| Analog A | Moderate | Low Probability | 5 - 6 | Low |

| Analog B | Low | High Probability | > 6 | Moderate |

| Analog C | Low | High Probability | > 7 | High |

Experimental Protocols for In Silico ADMET Prediction

The data presented in the tables above are derived from a variety of in silico models. The following section outlines the detailed methodologies for predicting these key ADMET parameters.

Physicochemical Property Prediction

-

Methodology: Quantitative Structure-Property Relationship (QSPR) models are predominantly used. These models are built using large datasets of experimentally determined properties and molecular descriptors.

-

Software: Commonly used software includes ADMET Predictor®, SwissADMET, and pkCSM.[4][5] These platforms utilize algorithms like artificial neural networks and support vector machines.[5]

-

Protocol:

-

The 2D or 3D structure of the 5-methyl-1H-indol-6-amine analog is provided as input (e.g., in SMILES or SDF format).

-

The software calculates a range of molecular descriptors (e.g., topological, electronic, constitutional).

-

These descriptors are then fed into the pre-trained QSPR models to predict properties such as LogP, TPSA, and water solubility.

-

Absorption Prediction

-

Methodology: Models for human intestinal absorption (HIA) and Caco-2 permeability are often based on a combination of physicochemical properties and structural fingerprints.

-

Software: Tools like GastroPlus® (integrated with ADMET Predictor®) and Simcyp® are industry standards.[4]

-

Protocol:

-

Input the chemical structure.

-

The software calculates relevant descriptors and utilizes models trained on extensive experimental data for HIA and Caco-2 permeability.

-

The output is typically a percentage of absorption or a permeability value in nm/s.

-

Distribution Prediction

-

Methodology: Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration are predicted using QSAR models. For BBB, parameters like the CNS Multiparameter Optimization (CNS MPO) score are also employed.[6]

-

Software: ADMET Predictor®, pkCSM, and specialized CNS MPO calculators are utilized.[4][5]

-

Protocol:

-

Provide the molecular structure.

-

The software's models, trained on in vitro PPB data and in vivo BBB penetration data, predict the respective properties.

-

BBB penetration is often categorized as high, moderate, low, or none.

-

Metabolism Prediction

-

Methodology: Prediction of Cytochrome P450 (CYP) inhibition is crucial for assessing drug-drug interaction potential. This is typically achieved through machine learning models or pharmacophore-based approaches. Site of metabolism (SOM) prediction identifies the most likely atoms in a molecule to be metabolized.

-

Software: ADMET Predictor®, StarDrop™, and Meteor Nexus are common tools.

-

Protocol:

-

Input the analog's structure.

-

For CYP inhibition, the software compares the input structure to known inhibitors and non-inhibitors of specific CYP isoforms (e.g., 2D6, 3A4).

-

For SOM, the software uses models that consider factors like atom accessibility and reactivity to highlight potential metabolic hotspots.

-

Toxicity Prediction

-

Methodology: A range of endpoints are predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. These predictions rely on QSAR models and structural alerts (substructures known to be associated with toxicity).

-

Software: DEREK Nexus, TOPKAT, and the toxicity modules within platforms like ADMET Predictor® are widely used.

-

Protocol:

-

Submit the chemical structure.

-

The software screens the structure against databases of toxicophores and applies predictive models.

-

The output provides a risk assessment or a probability of a specific toxicity. Aromatic amines, in particular, are a class of compounds that can be prone to eliciting mutagenicity.[2]

-

Visualizations

In Silico ADMET Workflow

Caption: A generalized workflow for in silico ADMET property prediction.

Hypothetical Signaling Pathway Involvement

Many indole-based compounds are known to interact with kinases. The following diagram illustrates a hypothetical signaling pathway where a 5-methyl-1H-indol-6-amine analog might act as a kinase inhibitor.

Caption: Hypothetical kinase inhibition by a 5-methyl-1H-indol-6-amine analog.

Conclusion

The in silico ADMET profiling of 5-methyl-1H-indol-6-amine analogs is a powerful strategy to guide drug discovery efforts. By leveraging a suite of computational tools and methodologies, researchers can gain early insights into the potential pharmacokinetic and toxicological profiles of their compounds. This proactive approach allows for the prioritization of candidates with a higher probability of success in later-stage development, ultimately accelerating the delivery of new and effective medicines to patients. The data and protocols presented in this guide offer a foundational framework for the rational design of novel therapeutics based on this promising chemical scaffold.

References

- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 2. storage.imrpress.com [storage.imrpress.com]

- 3. In silico predictions of genotoxicity for aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 5. ijapbjournal.com [ijapbjournal.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

5-Methyl-1H-indol-6-amine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus stands as a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities. Among the diverse family of indole derivatives, 5-methyl-1H-indol-6-amine has emerged as a promising and versatile scaffold for the design and development of novel therapeutic agents. Its unique structural architecture, featuring a methylated indole core with a reactive amino group at the 6-position, provides a fertile ground for chemical modifications to optimize pharmacological properties and explore new therapeutic frontiers. This technical guide offers a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of derivatives based on the 5-methyl-1H-indol-6-amine core, highlighting its significant potential in the development of new treatments for a range of diseases, including cancer and microbial infections.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 139121-41-8 | [1][2] |

| Molecular Formula | C₉H₁₀N₂ | [1][2] |

| Molecular Weight | 146.19 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 75-79 °C | |

| Storage Temperature | −20°C |

Synthesis of the Core Scaffold

The synthesis of the 5-methyl-1H-indol-6-amine core can be approached through multi-step sequences, often involving the construction of the indole ring with the required substituents. A common and adaptable strategy is the Fischer indole synthesis.[3][4] While a specific protocol for 5-methyl-1H-indol-6-amine is not widely published, a plausible synthetic route can be adapted from established methods for analogous indole syntheses, such as the one for 5-methyl-2-phenyl-1H-indol-3-amine.[2][3]

A potential synthetic pathway could commence with the nitration of a suitable 5-methylindole precursor, followed by reduction of the nitro group to the desired 6-amino functionality.

A potential synthetic workflow for 5-methyl-1H-indol-6-amine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a proposed methodology adapted from established procedures for the synthesis of related aminoindoles.[2][5]

Step 1: Nitration of 5-Methylindole

-

Reaction Setup: Dissolve 5-methylindole (1 equivalent) in a suitable solvent such as sulfuric acid or acetic anhydride in a flask cooled in an ice-salt bath to maintain a temperature between -10 and 0 °C.

-

Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the stirred solution, ensuring the temperature does not rise above 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for a designated period, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water until neutral, and then purify by recrystallization from a suitable solvent (e.g., ethanol) to yield 6-nitro-5-methyl-1H-indole.

Step 2: Reduction of 6-Nitro-5-methyl-1H-indole to 5-Methyl-1H-indol-6-amine

-

Reaction Setup: Suspend the synthesized 6-nitro-5-methyl-1H-indole (1 equivalent) in a solvent such as ethanol or a mixture of ethanol and hydrochloric acid.

-

Reducing Agent: Add a reducing agent, for instance, tin(II) chloride (SnCl₂) (3-5 equivalents) portion-wise to the stirred suspension. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) in a hydrogen atmosphere can be employed.[6]

-

Reaction Conditions: If using SnCl₂, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the final 5-methyl-1H-indol-6-amine.

Medicinal Chemistry Applications and Biological Activities

The 6-aminoindole scaffold is a valuable building block in medicinal chemistry, with derivatives exhibiting a range of biological activities. These include roles as inhibitors of various protein kinases, anticancer agents, and antimicrobial compounds.[7][8]

Anticancer Activity

Derivatives of the 6-aminoindole scaffold have shown significant potential as anticancer agents.[7] A notable example is the investigation of 6-substituted aminoindazoles, which are bioisosteres of 6-aminoindoles, as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[1] One such derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 µM.[1] This highlights the potential of N-substituted 5-methyl-1H-indol-6-amine derivatives as a promising avenue for the development of novel anticancer therapeutics.

Table 1: Anticancer Activity of a Representative 6-Aminoindazole Derivative

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Human Colorectal Carcinoma) | 0.4 ± 0.3 | [1] |

The anticancer activity of these compounds is often linked to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[3] For instance, many indole derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer.[3]

Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

Antimicrobial Activity

Indole derivatives are well-known for their broad-spectrum antimicrobial properties.[8][9] The incorporation of the 5-methyl-1H-indol-6-amine scaffold into various heterocyclic systems can lead to the development of potent antibacterial and antifungal agents. Structure-activity relationship (SAR) studies on related indole-containing compounds have shown that modifications at the amino group and on the indole ring can significantly influence the antimicrobial potency and spectrum.[9]

Table 2: Representative Antimicrobial Activity of Indole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Indolyl-thiosemicarbazones | Mycobacterium tuberculosis | 1.6 | |

| Indole-based 1,3,4-oxadiazoles | Staphylococcus aureus | < 8 | [10] |

| 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives | Pseudomonas aeruginosa | 9.37 | [11] |

| Indolyl derivatives with amino-guanidinium moieties | Klebsiella pneumoniae | 4-8 | [8] |

Note: The data in this table is for structurally related indole derivatives and serves to illustrate the potential of the 5-methyl-1H-indol-6-amine scaffold in antimicrobial drug discovery.

The development of novel antimicrobial agents often follows a structured workflow from initial screening to lead optimization.

A typical workflow for antimicrobial screening of new compounds.

Conclusion

The 5-methyl-1H-indol-6-amine scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by related indole and aminoindole derivatives make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and potentially other therapeutic areas. Further exploration of the structure-activity relationships and mechanisms of action of compounds derived from this core will undoubtedly pave the way for the identification of new and effective drug candidates. This technical guide provides a foundational resource for researchers to embark on the exploration of this exciting area of medicinal chemistry.

References

- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. d-nb.info [d-nb.info]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Discovery of Bioactive Compounds from Aminoindole Scaffolds: A Focus on 5-Methyl-1H-indol-6-amine Analogs

Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique aromatic and heterocyclic nature allows for diverse biological activities, making it a focal point in drug discovery.[3][4] Aminoindoles, such as 5-methyl-1H-indol-6-amine, represent versatile building blocks for creating novel therapeutic agents. While literature specifically detailing extensive bioactive compound discovery directly from 5-methyl-1H-indol-6-amine is limited, this guide leverages data from closely related analogs and general indole chemistry to provide a comprehensive framework for researchers. This document outlines synthetic strategies, key biological targets, detailed experimental protocols, and quantitative activity data for bioactive compounds derived from aminoindole cores.

Section 1: Synthetic Strategies for Aminoindole Derivatives

The synthesis of bioactive molecules from an aminoindole core can be approached in two primary stages: the initial construction of the substituted indole ring and the subsequent functionalization of the amine group to generate a library of diverse compounds.

Core Indole Synthesis

Classic methods like the Fischer, Bischler-Möhlau, and Larock indole syntheses are foundational for creating the core indole scaffold.[5] The Fischer indole synthesis, for example, is a robust method involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6]

Caption: General workflow for synthesis and derivatization of aminoindoles.

Derivatization of the Amino Group

Once the aminoindole core is obtained, the amine group serves as a versatile handle for introducing chemical diversity. Common derivatization strategies include:

-

Schiff Base Formation: Condensation with various aromatic or heterocyclic aldehydes to explore different steric and electronic properties.[7]

-

Acylation: Reaction with acyl chlorides or anhydrides to introduce amide functionalities.

-

N-Alkylation/Arylation: Introducing alkyl or aryl groups can significantly impact the molecule's lipophilicity and binding interactions.[8]

Table 1: Summary of Common Indole Synthesis Methodologies

| Synthesis Method | Reactants | Conditions | Key Features |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (e.g., H₂SO₄, PPA) | Highly versatile and widely used for various substituted indoles.[5] |

| Bischler-Möhlau Synthesis | α-Halo-ketone, Aniline | Stirring, often with microwave irradiation | Good for producing 2-arylindoles.[5] |

| Larock Indole Synthesis | 2-Iodoaniline, Alkyne | Palladium catalyst (e.g., Pd(OAc)₂) | Efficient for creating highly substituted indoles.[5] |

| Nenitzescu Indole Synthesis | Benzoquinone, β-Aminocrotonic ester | Polar solvents | Specifically produces 5-hydroxyindole derivatives.[9] |

Section 2: Biological Activities and Key Signaling Pathways

Indole derivatives are known to modulate several critical signaling pathways involved in cell growth, proliferation, and survival, making them prime candidates for anticancer and anti-neurodegenerative drug development.[8][10]

Anticancer Activity

Many indole-based compounds exhibit potent anticancer activity by targeting fundamental cellular processes.[11] Key mechanisms include:

-

Tubulin Polymerization Inhibition: Vinca alkaloids, a class of indole derivatives, are well-known for their ability to interfere with microtubule function, leading to cell cycle arrest and apoptosis.[12]

-

Kinase Inhibition: Indole derivatives can target crucial signaling pathways that are often hyperactivated in cancer.

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation. Some indole derivatives have been shown to inhibit key components, leading to apoptosis.[8]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

MAPK Pathway: The Mitogen-activated protein kinase (MAPK) pathway is also crucial for cell proliferation and is a target for indole alkaloids in cancer treatment.[13]

Caption: Inhibition points in the MAPK signaling pathway by indole alkaloids.

Anti-Neurodegenerative Activity

Indole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1][10]

Section 3: Quantitative Bioactivity Data

The following tables summarize the in vitro activity of various indole derivatives against cancer cell lines and cholinesterase enzymes. It is important to note that these compounds are analogs and not direct derivatives of 5-methyl-1H-indol-6-amine, but they provide crucial structure-activity relationship (SAR) insights.

Table 2: Anticancer Activity of Representative Indole Derivatives

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Azine-Indole Derivative | HCT-116 (Colon) | 4.27 - 8.15 µM | [12] |

| Azine-Indole Derivative | HepG2 (Liver) | 4.09 - 9.05 µM | [12] |

| Azine-Indole Derivative | MCF-7 (Breast) | 6.19 - 8.39 µM | [12] |

| 1,3,4,9-tetrahydropyrano[3,4-b]indole | MDA-MB-231 (Breast) | 2.29 µM | [12] |

| Methoxy-substituted Indole Curcumin | HeLa (Cervical) | 4 µM | [12] |

| β-carboline Alkaloid (Flavopereirine) | HCT116 (Colorectal) | 8.15 µM | [11] |

| Mannich Base Indole Derivative | HeLa (Cervical) | 0.50 µM | [14] |

| Mannich Base Indole Derivative | MCF-7 (Breast) | 0.55 µM |[14] |

Table 3: Anti-Cholinesterase Activity of Representative Indole Amines

| Compound Class | Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Indole-based Sulfonamide | Acetylcholinesterase (AChE) | 0.17 ± 0.02 µM | [1] |

| Indole Amine Derivative | Acetylcholinesterase (AChE) | 4.66 µM | [1] |

| Indole-based Sulfonamide | Acetylcholinesterase (AChE) | 0.15 - 32.10 µM | [10] |

| Indole-based Sulfonamide | Butyrylcholinesterase (BChE) | 0.20 - 37.30 µM | [10] |

| Azepino[4,3-b]indole Derivative | Butyrylcholinesterase (BChE) | 0.020 µM |[10] |

Section 4: Key Experimental Protocols

Detailed and reproducible protocols are essential for the synthesis and evaluation of novel compounds.

General Protocol for Schiff Base Synthesis from an Aminoindole

This protocol describes the reaction of an aminoindole with an aromatic aldehyde.[7]

-

Reactant Preparation: Dissolve the starting aminoindole (e.g., 5-methyl-1H-indol-6-amine) (1 mmol) and a substituted aromatic aldehyde (1 mmol) in 20 mL of ethanol in a round-bottom flask.

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

-

Reaction: Reflux the reaction mixture for 3-5 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Purification: Collect the precipitated solid by filtration, wash thoroughly with cold ethanol, and air dry. Recrystallize if necessary to obtain the pure Schiff base derivative.

Protocol for In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives and incubate for an additional 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentrations.

The aminoindole scaffold is a highly valuable starting point for the development of novel bioactive compounds. By employing established synthetic methodologies such as the Fischer indole synthesis and subsequent derivatization reactions, researchers can generate large libraries of candidate molecules. As evidenced by data from analogous compounds, these derivatives show significant promise as anticancer agents, primarily through the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways, and as potential therapeutics for neurodegenerative diseases via cholinesterase inhibition. The protocols and data presented in this guide offer a foundational framework for scientists and drug development professionals to explore the rich chemical space of aminoindoles and unlock their therapeutic potential.

References

- 1. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-b.com [ajchem-b.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [mdpi.com]

- 11. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies on the reactivity of 5-methyl-1H-indol-6-amine

An In-depth Technical Guide on the Theoretical Reactivity of 5-methyl-1H-indol-6-amine

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of bioactive natural products and synthetic pharmaceuticals.[1][2] This technical guide provides a comprehensive theoretical framework for understanding and predicting the chemical reactivity of a specific derivative, 5-methyl-1H-indol-6-amine. While direct experimental and computational studies on this exact molecule are limited in published literature, this paper establishes a robust predictive analysis based on well-documented theoretical studies of the parent indole nucleus and closely related derivatives.[3][4][5] We outline a standard computational workflow for reactivity analysis, present hypothetical quantitative data for key reactivity descriptors, and propose experimental protocols for the validation of these theoretical predictions. This document serves as a foundational guide for researchers aiming to explore the synthetic utility and potential biological applications of 5-methyl-1H-indol-6-amine.

Introduction to the Reactivity of the Indole Nucleus

The indole ring system is an aromatic heterocycle characterized by its electron-rich nature. This high electron density arises from the delocalization of the nitrogen atom's lone pair of electrons across the bicyclic structure. Consequently, the indole nucleus is highly susceptible to electrophilic substitution reactions, with the C3 position of the pyrrole ring being the most common site of attack due to its highest electron density.[6]

The reactivity of the parent indole can be significantly modulated by the introduction of substituents. In the case of 5-methyl-1H-indol-6-amine , the molecule is decorated with two electron-donating groups (EDGs) on the benzene ring:

-

A methyl group (-CH3) at the C5 position: This group exerts a positive inductive effect (+I), pushing electron density into the ring.

-

An amine group (-NH2) at the C6 position: This is a powerful activating group, exerting both a positive inductive (+I) and a strong positive mesomeric (+M) effect.

The synergistic electron-donating effects of these two groups are predicted to significantly enhance the nucleophilicity of the entire indole system, making it highly reactive towards electrophiles. This enhanced reactivity will not only be observed at the C3 position but also at specific positions on the benzenoid ring.

Proposed Computational Methodology for Reactivity Analysis

To rigorously predict the reactivity of 5-methyl-1H-indol-6-amine, a systematic computational study is proposed. Density Functional Theory (DFT) is the method of choice for such investigations, as it provides a good balance between computational cost and accuracy for organic molecules.[4] The workflow for such a study is outlined below.

References

- 1. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolyne experimental and computational studies: synthetic applications and origins of selectivities of nucleophilic additions. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

The Therapeutic Potential of 5-Methyl-1H-indol-6-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural foundation of numerous biologically active compounds. Among the vast family of indole derivatives, 5-methyl-1H-indol-6-amine and its structural analogs are emerging as a promising class of molecules with diverse therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a focus on their potential applications in drug discovery and development.

Core Structure and Chemical Space

5-methyl-1H-indol-6-amine is an indole derivative characterized by a methyl group at the 5-position and an amino group at the 6-position of the indole ring. This core structure offers multiple points for chemical modification, allowing for the exploration of a vast chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. Key positions for modification include the indole nitrogen (N1), the amino group at C6, and other positions on the benzene ring (C4, C7) and the pyrrole ring (C2, C3).

Synthetic Strategies

The synthesis of 5-methyl-1H-indol-6-amine and its analogs can be achieved through various established synthetic routes. A common and versatile method is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a suitably substituted phenylhydrazine and a ketone or aldehyde. For the synthesis of the core scaffold, 4-methyl-3-nitrophenylhydrazine can be reacted with an appropriate carbonyl compound, followed by reduction of the nitro group to an amine.

Another powerful method is the Leimgruber-Batcho indole synthesis , which provides a high-yielding route to substituted indoles. This two-step process involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to form the indole ring. Subsequent functional group manipulations can then be performed to introduce the desired substituents.

Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer efficient methods for the late-stage functionalization of the indole core, enabling the rapid synthesis of diverse analog libraries.

Potential Therapeutic Applications and Biological Activities

Structural analogs of 5-methyl-1H-indol-6-amine have demonstrated a wide range of biological activities, highlighting their potential in various therapeutic areas.

Anticancer Activity

Numerous indole derivatives have been investigated for their anticancer properties.[1][2] Analogs of 5-methyl-1H-indol-6-amine have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[1] For instance, some indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[3]

Antimicrobial Activity

The indole scaffold is also a common feature in compounds with antimicrobial properties. Analogs of 5-methyl-1H-indol-6-amine have been evaluated for their activity against a range of bacterial and fungal pathogens.[4] The mechanism of antimicrobial action can vary, including the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with microbial signaling pathways.

Other Potential Applications

Beyond cancer and infectious diseases, indole derivatives have shown potential in a variety of other therapeutic areas, including as anti-inflammatory, antiviral, and neuroprotective agents.[5] The diverse biological activities of this class of compounds underscore their importance as a versatile scaffold for drug discovery.

Structure-Activity Relationships (SAR)

The biological activity of 5-methyl-1H-indol-6-amine analogs is highly dependent on the nature and position of substituents on the indole core. While a comprehensive SAR for this specific scaffold is still under investigation, studies on related indole derivatives provide valuable insights.

-

Substitution at the N1 position: The nature of the substituent at the indole nitrogen can significantly influence activity.[1] Small alkyl or aryl groups can modulate lipophilicity and target engagement.

-

Modifications of the C6-amino group: The amino group at the 6-position is a key handle for derivatization. Acylation, alkylation, or incorporation into heterocyclic systems can lead to significant changes in biological activity.

-

Substitution at other ring positions: Modifications at other positions on the indole ring, such as the C2, C3, C4, and C7 positions, can also impact potency and selectivity. For example, the introduction of bulky groups at the C2 position has been shown to enhance anticancer activity in some series of indole derivatives.[1]

Quantitative Biological Data

The following table summarizes quantitative data for selected indole derivatives that are structurally related to 5-methyl-1H-indol-6-amine, highlighting their anticancer and antimicrobial activities.

| Compound ID | Structure | Target/Assay | Activity (IC50/MIC in µM) | Reference |

| Analog 1 | 6-Amino-seco-CI derivative | AA8 cell line (cytotoxicity) | 0.34 | [6] |

| Analog 2 | N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivative (7d) | HeLa cells (antiproliferative) | 0.52 | [3] |

| Analog 3 | N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivative (7d) | MCF-7 cells (antiproliferative) | 0.34 | [3] |

| Analog 4 | N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivative (7d) | HT-29 cells (antiproliferative) | 0.86 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of indole analogs.

General Procedure for Fischer Indole Synthesis

A mixture of the appropriate phenylhydrazine hydrochloride (1.0 eq) and a ketone or aldehyde (1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid) is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.

In Vitro Anticancer Activity (MTT Assay)

Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 2-4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) values are then calculated from the dose-response curves.[2]

Signaling Pathways and Experimental Workflows

The biological effects of 5-methyl-1H-indol-6-amine analogs are often mediated through the modulation of specific cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.

Caption: General synthetic workflow for 5-methyl-1H-indol-6-amine analogs.

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Conclusion

5-Methyl-1H-indol-6-amine and its structural analogs represent a versatile and promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, coupled with the amenability of the indole core to chemical modification, make them attractive candidates for further investigation in various disease areas. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these compounds, as well as optimizing their pharmacokinetic and safety profiles to advance them towards clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Initial Toxicity Assessment of 5-Methyl-1H-indol-6-amine: A Technical Guide

Disclaimer: This document provides a framework for the initial toxicity assessment of 5-methyl-1H-indol-6-amine based on established toxicological protocols. As of the writing of this guide, specific toxicity data for 5-methyl-1H-indol-6-amine is not publicly available. The information presented herein is intended for researchers, scientists, and drug development professionals to guide the design and execution of a preliminary safety evaluation.

Introduction

5-methyl-1H-indol-6-amine is an indole derivative. The indole scaffold is a common motif in a wide range of biologically active compounds, including pharmaceuticals and natural products.[1] Given the potential for human exposure during drug development and other applications, a thorough initial toxicity assessment is crucial to identify potential hazards. This guide outlines a tiered approach to the initial safety evaluation of 5-methyl-1H-indol-6-amine, encompassing in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity studies.

Physicochemical Properties and Safety Precautions

Before initiating any toxicological studies, it is essential to understand the physicochemical properties of 5-methyl-1H-indol-6-amine and to handle the compound with appropriate safety precautions.

Table 1: Physicochemical Properties of 5-Methyl-1H-indol-6-amine (Predicted and Experimental)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂ | [2] |

| Molecular Weight | 146.19 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| LogP | Not available | - |

Safety Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

Avoid inhalation of dust and contact with skin and eyes.[3]

-

In case of contact, wash the affected area thoroughly with water.

-

For detailed handling and disposal information, refer to the substance's Safety Data Sheet (SDS).

In Vitro Cytotoxicity Assessment

The initial assessment of cytotoxicity provides information on the potential of a substance to cause cell death. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[4]

This protocol is adapted from standard MTT assay procedures.[5][6][7][8]

Objective: To determine the concentration of 5-methyl-1H-indol-6-amine that reduces the viability of a selected cell line by 50% (IC50).

Materials:

-

Human cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity)[9]

-

5-methyl-1H-indol-6-amine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[8]

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]

-

Compound Treatment: Prepare serial dilutions of 5-methyl-1H-indol-6-amine in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.[6]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[8]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[8]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Table 2: Template for In Vitro Cytotoxicity Data of 5-methyl-1H-indol-6-amine

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

|---|---|---|---|

| 0 (Control) | 100 | ||

| 1 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 |

| IC50 (µM) | | | |

Figure 1: Experimental Workflow for the MTT Assay.

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard initial genotoxicity screening includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[10][11] It utilizes bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[10] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[11]

Objective: To evaluate the mutagenic potential of 5-methyl-1H-indol-6-amine using various strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

5-methyl-1H-indol-6-amine

-

S9 fraction (for metabolic activation)

-

Minimal glucose agar plates

-

Top agar

-

Positive and negative controls

Procedure:

-

Preparation: Prepare dilutions of 5-methyl-1H-indol-6-amine.

-

Plate Incorporation Method:

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[13]

-

Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Table 3: Template for Ames Test Data of 5-methyl-1H-indol-6-amine

| Strain | Treatment | Concentration (µ g/plate ) | With S9 Mix (Revertants/Plate) | Without S9 Mix (Revertants/Plate) |

|---|---|---|---|---|

| TA98 | Negative Control | 0 | ||

| Positive Control | ||||

| 5-methyl-1H-indol-6-amine | 1 | |||

| 10 | ||||

| 100 | ||||

| 500 | ||||

| TA100 | Negative Control | 0 | ||

| Positive Control | ||||

| 5-methyl-1H-indol-6-amine | 1 | |||

| 10 | ||||

| 100 |

| | | 500 | | |

Figure 2: Experimental Workflow for the Ames Test.

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[14][15] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[14]

Objective: To assess the potential of 5-methyl-1H-indol-6-amine to induce micronuclei formation in cultured mammalian cells.

Materials:

-

5-methyl-1H-indol-6-amine

-

Cytochalasin B (to block cytokinesis)[14]

-

Fixative solution

-

DNA stain (e.g., Giemsa)[16]

-

Microscope

Procedure:

-

Cell Treatment: Culture cells and treat them with various concentrations of 5-methyl-1H-indol-6-amine, with and without S9 metabolic activation.[16]

-

Cytokinesis Block: Add Cytochalasin B to the cultures to allow for the accumulation of binucleated cells.[17]

-

Harvesting and Staining: Harvest the cells, fix them onto microscope slides, and stain them with a DNA-specific dye.[16]

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[15][16]

Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[16]

Table 4: Template for In Vitro Micronucleus Assay Data of 5-methyl-1H-indol-6-amine

| Concentration (µM) | Number of Binucleated Cells Scored | Number of Micronucleated Binucleated Cells | % Micronucleated Cells |

|---|---|---|---|

| 0 (Control) | 2000 | ||

| 1 | 2000 | ||

| 10 | 2000 | ||

| 25 | 2000 | ||

| 50 | 2000 |

| Positive Control | 2000 | | |

In Vivo Acute Oral Toxicity

Acute oral toxicity studies in animals provide information on the potential adverse effects of a single, high dose of a substance. The OECD guidelines for acute oral toxicity testing are widely accepted.[18]

Objective: To determine the acute oral toxicity of 5-methyl-1H-indol-6-amine, including the LD50 (the dose that is lethal to 50% of the test animals), if applicable.[19]

Species: Rat (commonly used)[20]

Procedure (General Outline):

-

Dosing: Administer 5-methyl-1H-indol-6-amine by oral gavage to a group of fasted animals at a single dose level.[20] The specific dosing procedure depends on the chosen OECD guideline (e.g., Fixed Dose Procedure - OECD 420, Acute Toxic Class Method - OECD 423, Up-and-Down Procedure - OECD 425).[18]

-

Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[19]

-

Data Collection: Record body weight changes, clinical signs of toxicity, and any instances of mortality.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

Data Analysis: The results will allow for the classification of the substance according to the Globally Harmonized System (GHS) for chemical classification and labeling.[18]

Table 5: Template for In Vivo Acute Oral Toxicity Data of 5-methyl-1H-indol-6-amine

| Dose (mg/kg) | Number of Animals | Number of Mortalities | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Necropsy Findings |

|---|---|---|---|---|---|

| 0 (Vehicle Control) | |||||

| 300 | |||||

| 2000 |

| LD50 (mg/kg) | | | | | |

Figure 3: Experimental Workflow for In Vivo Acute Oral Toxicity Study.

Potential Signaling Pathways Involved in Indole Toxicity

Indole and its derivatives can interact with various biological pathways. While the specific pathways affected by 5-methyl-1H-indol-6-amine are unknown, related compounds have been shown to influence signaling cascades involved in cell proliferation, apoptosis, and inflammation. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[21]

Figure 4: Potential Involvement of Indole Compounds in the MAPK Signaling Pathway.

Conclusion

This technical guide provides a roadmap for the initial toxicity assessment of 5-methyl-1H-indol-6-amine. By following a systematic approach that includes in vitro cytotoxicity and genotoxicity assays, as well as an in vivo acute oral toxicity study, researchers can generate the preliminary data necessary to characterize the potential hazards of this compound. The results of these studies will be critical for making informed decisions regarding the continued development and safe handling of 5-methyl-1H-indol-6-amine. It is important to note that further, more specific toxicological evaluations may be required based on the findings of this initial assessment and the intended application of the compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Methyl-1H-indol-6-amine | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ames test - Wikipedia [en.wikipedia.org]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 16. criver.com [criver.com]

- 17. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]

- 18. researchgate.net [researchgate.net]

- 19. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 20. oecd.org [oecd.org]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Note and Protocol: Scalable Synthesis of 5-methyl-1H-indol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, scalable, two-step synthesis protocol for 5-methyl-1H-indol-6-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the regioselective nitration of commercially available 5-methyl-1H-indole to yield 6-nitro-5-methyl-1H-indole. Subsequent reduction of the nitro group via catalytic transfer hydrogenation affords the target amine in good yield. This protocol is designed for scalability and provides detailed methodologies, quantitative data, and visual workflows to facilitate its implementation in a laboratory setting.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The unique chemical properties of the indole nucleus have established it as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, substituted aminoindoles are key intermediates in the synthesis of various bioactive molecules. This application note details a robust and scalable synthetic route to 5-methyl-1H-indol-6-amine, a compound of interest for further chemical exploration and drug development programs.

Synthetic Pathway